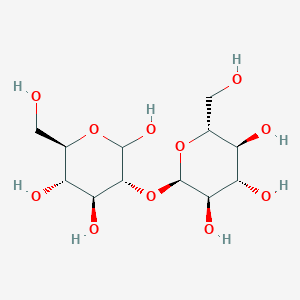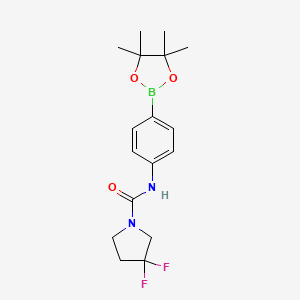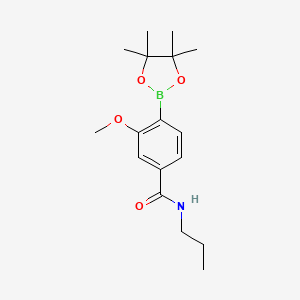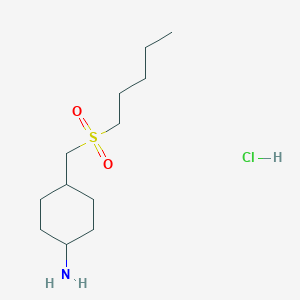
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a pentylsulfonylmethyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the sulfonyl group. This can be achieved through a sulfonation reaction using reagents such as sulfur trioxide or chlorosulfonic acid. The pentyl group is then attached via an alkylation reaction, often using pentyl halides in the presence of a base.
The amine group is introduced through a reductive amination process, where the ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, secondary or tertiary amines, and substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions. Its amine group allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with receptors or enzymes, modulating their activity. The sulfonyl group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
Sulfonylcyclohexane: A compound with a sulfonyl group attached to the cyclohexane ring but lacking the amine group.
Pentylamine: A compound with a pentyl group attached to an amine but lacking the cyclohexane ring.
Uniqueness
(1r,4r)-4-((Pentylsulfonyl)methyl)cyclohexanamine hydrochloride is unique due to the combination of the cyclohexane ring, sulfonyl group, pentyl group, and amine group. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H26ClNO2S |
|---|---|
Poids moléculaire |
283.86 g/mol |
Nom IUPAC |
4-(pentylsulfonylmethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25NO2S.ClH/c1-2-3-4-9-16(14,15)10-11-5-7-12(13)8-6-11;/h11-12H,2-10,13H2,1H3;1H |
Clé InChI |
KSNBPCNYZMLZRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)(=O)CC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
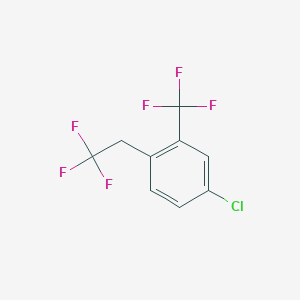
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)

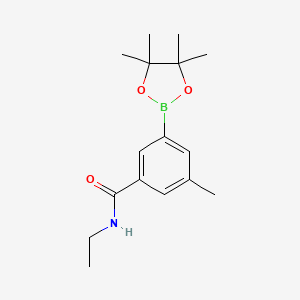
![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)
![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)
